molecular formula C17H19FN2O3S B4747601 N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide

N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide

Cat. No.: B4747601
M. Wt: 350.4 g/mol
InChI Key: XQKATKMNABLOCS-UHFFFAOYSA-N
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Description

N-[4-(Butylsulfamoyl)phenyl]-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzamide core linked to a 4-(butylsulfamoyl)phenyl group.

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-2-3-11-19-24(22,23)16-9-7-15(8-10-16)20-17(21)13-5-4-6-14(18)12-13/h4-10,12,19H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKATKMNABLOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with butyl bromide to form N-butyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Potential Applications References
N-[4-(Butylsulfamoyl)phenyl]-3-fluorobenzamide C₁₇H₁₈FN₂O₃S 364.40 g/mol Butylsulfamoyl, 3-fluoro-benzamide Hypothesized anti-proliferative
N-(3-{[N-(Cyclopropylmethyl)-2-ethylbutanamido]methyl}-4-(dimethylamino)phenyl)-3-fluorobenzamide C₂₆H₃₄FN₃O₂ 463.58 g/mol Cyclopropylmethyl, dimethylamino, ethylbutanamido Screening compound (unspecified)
N-[4-{[Benzyl(methyl)amino]sulfonyl}phenyl]-3-fluorobenzamide C₂₁H₁₉FN₂O₃S 398.45 g/mol Benzyl(methyl)sulfamoyl Undisclosed (structural analog)
4-[Butyl(methyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide C₂₂H₂₅FN₂O₃S₂ 464.57 g/mol Butyl(methyl)sulfamoyl, benzothiazole core Antimicrobial candidate
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzamide C₁₉H₂₃FN₃O 328.41 g/mol Dual dimethylamino groups Screening compound (CNS targets)

Key Observations:

Substituent Effects on Bioactivity: The butylsulfamoyl group in the target compound contrasts with benzyl(methyl)sulfamoyl in and butyl(methyl)sulfamoyl in . These modifications influence lipophilicity and binding affinity. For example, bulkier substituents (e.g., benzyl in ) may enhance membrane permeability but reduce solubility.

Fluorine Position and Electronic Effects :

  • All analogs retain the 3-fluorobenzamide core, which stabilizes the aromatic ring via electron-withdrawing effects. This feature is critical in anti-proliferative indazole derivatives (e.g., ), where fluorine enhances metabolic stability and target binding.

Heterocyclic Modifications :

  • The benzothiazole core in introduces rigidity and π-stacking capacity, often associated with antimicrobial activity. In contrast, the indazole-based analogs in prioritize hydrogen-bonding interactions for anti-proliferative effects.

Research Findings and Implications

Anti-Proliferative Activity of Fluorobenzamide-Indazole Hybrids

highlights indazole-fluorobenzamide hybrids (e.g., compounds 9b–9f) with IC₅₀ values in the nanomolar range against cancer cell lines. These compounds feature fluoroaryl-acetylamido motifs, which align with the target compound’s benzamide core. The presence of piperazine or morpholine rings in enhances solubility and kinase inhibition, suggesting that the butylsulfamoyl group in the target compound could be optimized for similar pharmacokinetic profiles .

Sulfonamide Derivatives in Antimicrobial Research

The sulfonamide derivative in (MIC = 8–16 µg/mL against bacterial strains) demonstrates that sulfamoyl groups paired with heterocycles (e.g., benzothiazole) enhance antimicrobial potency. The target compound’s butylsulfamoyl group may exhibit comparable activity but requires empirical validation.

Computational and Structural Insights

While crystallographic data for the target compound are absent, analogs in were characterized using single-crystal X-ray diffraction (SHELX ) and NMR/MS (). These methods confirm the importance of planar benzamide cores and sulfamoyl conformation in dictating bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide
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N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide

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